molecular formula C18H14Cl2FN5O B6642979 [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone

[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone

Cat. No. B6642979
M. Wt: 406.2 g/mol
InChI Key: UGPNUGSLDHMHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the piperazine family of compounds, which have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone involves the modulation of neurotransmitter systems in the brain. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial dopamine agonist. This means that it blocks the reuptake of serotonin and enhances the activity of dopamine in certain areas of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone have been studied extensively. The compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to enhance cognitive function and improve memory in certain tasks.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone is its high potency and selectivity for certain neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in various physiological and pathological processes. However, one of the limitations of the compound is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone. One direction is to further explore its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems and their role in various physiological and pathological processes. Finally, there is a need for further research on the safety and toxicity of the compound, particularly in long-term studies.

Synthesis Methods

The synthesis method of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling reagent. The resulting intermediate is then reacted with 7-fluoroquinoxaline-5-carboxylic acid to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been studied for its ability to modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems. It has also been found to have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN5O/c19-11-7-14(20)17(24-10-11)25-3-5-26(6-4-25)18(27)13-8-12(21)9-15-16(13)23-2-1-22-15/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPNUGSLDHMHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=CC(=CC4=NC=CN=C34)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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